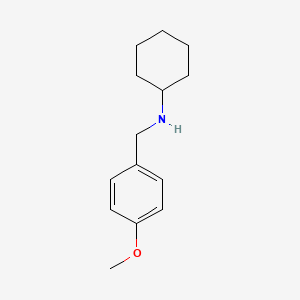

N-(4-methoxybenzyl)cyclohexanamine

Übersicht

Beschreibung

N-(4-methoxybenzyl)cyclohexanamine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . It is characterized by the presence of a cyclohexane ring attached to an amine group, which is further connected to a 4-methoxybenzyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)cyclohexanamine typically involves the reaction of cyclohexanamine with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the final product.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxybenzyl and cyclohexylamine moieties render the compound susceptible to oxidation under specific conditions.

-

Oxidation of the Methoxy Group :

Under strong oxidizing agents (e.g., KMnO₄ or CrO₃), the methoxy group (-OCH₃) undergoes oxidation to form a hydroxyl group (-OH) or quinone derivatives. For example, photooxidation mediated by flavin-zinc(II)-cyclen complexes converts methoxybenzyl derivatives to aldehydes via electron transfer mechanisms . -

Amine Oxidation :

The secondary amine group can be oxidized to form imines or nitroso intermediates. Catalytic systems involving Ru–H complexes facilitate dehydrogenation, producing imine derivatives .

Reduction Reactions

Reductive pathways are prominent due to the presence of the amine and aromatic groups.

-

Nitro Group Reduction (Derivative Example) :

In derivatives like N-(4-nitrobenzyl)cyclohexanamine hydrobromide, the nitro group (-NO₂) is reduced to an amine (-NH₂) using H₂/Pd-C, yielding N-(4-aminobenzyl)cyclohexanamine: -

Benzyl Group Reduction :

LiAlH₄ selectively reduces the benzyl group to a methylene group, forming cyclohexylamine derivatives.

Substitution Reactions

The secondary amine participates in nucleophilic substitution and alkylation reactions.

-

N-Alkylation :

Reacting with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ yields tertiary amines. For example: This reaction is pivotal in synthesizing pharmacologically active analogues . -

Reductive Amination :

Coupling with aldehydes (e.g., benzaldehyde) under catalytic hydrogenation forms unsymmetric secondary amines :

Catalytic Coupling and Degradation

Advanced catalytic systems enable C–N bond activation and functionalization:

-

Ru-Catalyzed Deaminative Coupling :

Using Ru–H complexes, N-(4-methoxybenzyl)cyclohexanamine undergoes coupling with aryl amines to form diarylamines. Kinetic studies reveal a rate-limiting C–N cleavage step (Δ‡ = 20–25 kcal/mol) . -

Enzymatic Degradation :

Mutant cyclohexylamine oxidases (CHAO) from Brevibacterium oxydans catalyze oxidative deamination, producing ketones or aldehydes :

Comparative Reactivity

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Chemistry

N-(4-methoxybenzyl)cyclohexanamine serves as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound is used in studies involving amine-containing compounds and their interactions with biological systems. It has been observed to influence enzyme activity and metabolic pathways, potentially acting as an enzyme inhibitor or activator.

Medicine

Research into this compound includes its potential therapeutic applications. It is being explored for its role in drug development, particularly in creating new treatments for various medical conditions.

Biochemical Interactions

This compound interacts with enzymes and proteins, influencing biochemical reactions:

- Enzyme Activity : It can modulate the activity of specific enzymes involved in metabolic pathways, affecting overall cellular metabolism.

- Cellular Effects : The compound impacts cell signaling pathways and gene expression, potentially altering cellular functions and metabolic processes.

Transport and Distribution

The transport mechanisms of this compound within cells involve specific transporters and binding proteins. These interactions are crucial for its localization within cellular compartments, which determines its availability to interact with target biomolecules.

Case Studies

- Pharmacological Studies : Recent research has assessed the pharmacological profiles of compounds related to this compound, exploring its potential as a ligand in receptor binding studies. These studies indicate promising biological activities that could lead to therapeutic applications .

- Toxicological Evaluations : Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies involving animal models have reported effects on various organs, highlighting the importance of understanding its biochemical interactions and potential side effects .

Wirkmechanismus

The mechanism of action of N-(4-methoxybenzyl)cyclohexanamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. Additionally, the methoxybenzyl group can interact with hydrophobic regions of proteins or other biomolecules, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexylamine: Similar in structure but lacks the methoxybenzyl group.

N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine: Similar but with an additional ethoxy group on the benzyl ring.

4-methoxybenzylamine: Contains the methoxybenzyl group but lacks the cyclohexane ring.

Uniqueness

N-(4-methoxybenzyl)cyclohexanamine is unique due to the combination of the cyclohexane ring and the methoxybenzyl group. This structure imparts specific chemical properties and reactivity that are distinct from other similar compounds. The presence of both hydrophobic and hydrophilic regions in the molecule allows it to interact with a wide range of biological and chemical systems .

Biologische Aktivität

N-(4-methoxybenzyl)cyclohexanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a cyclohexane ring substituted with a 4-methoxybenzyl group. Its structure is significant as it influences the compound's interaction with biological targets, impacting its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanamine with 4-methoxybenzaldehyde or related derivatives. Various synthetic routes have been explored to optimize yield and purity, including catalytic methods and alternative coupling strategies. For instance, one study highlights the use of heterogeneous metal-organic frameworks (MOFs) for efficient amine functionalization under mild conditions .

Anticancer Properties

Research has indicated that derivatives of cyclohexanamine, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures effectively inhibited the proliferation of human myeloid leukemia cell lines (U937), suggesting a potential mechanism for cancer treatment . The structure-activity relationship (SAR) indicates that modifications to the aromatic moiety can enhance biological efficacy.

Antimicrobial Activity

This compound and its derivatives have shown promise as antimicrobial agents. The dimethylamine pharmacophore, present in many related compounds, is known for its broad-spectrum antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them valuable in treating infections .

Case Studies

- Anticancer Evaluation : In a recent study, a series of cyclohexanamine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. This compound was found to significantly reduce cell viability in U937 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Pharmacological Profiling : Another investigation assessed the pharmacological profiles of several cyclohexylamines, including this compound. The compound exhibited moderate affinity for multiple CNS targets, suggesting potential applications in neuropharmacology .

Research Findings

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h7-10,13,15H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBULMJLIEXHYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00298142 | |

| Record name | N-(4-methoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63674-11-3 | |

| Record name | NSC121076 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-methoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00298142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.